1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride
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Overview
Description
1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride is a complex organic compound that features a quinazoline core, a piperidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride typically involves multiple steps. One efficient approach involves the use of 2-aminobenzamides and thiols in a one-pot intermolecular annulation reaction to form the quinazoline core . This method is advantageous due to its good functional group tolerance and the absence of transition metals and external oxidants.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles.
Oxidation and Reduction: The quinazoline core can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The trifluoromethyl group can be involved in radical trifluoromethylation reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Radical initiators like azobisisobutyronitrile (AIBN) in the presence of trifluoromethylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamide or sulfonate derivatives, while coupling reactions can introduce additional functional groups to the quinazoline core.
Scientific Research Applications
1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Incorporation into polymers or other materials to enhance properties such as thermal stability and chemical resistance.
Biological Studies: Investigation of its interactions with biological targets, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl and sulfonyl groups but lacks the quinazoline and piperidine rings.
3-(Trifluoromethyl)phenyl derivatives: Similar aromatic structure with trifluoromethyl substitution but different core structures.
Uniqueness
1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride is unique due to its combination of a quinazoline core, a piperidine ring, and a trifluoromethyl group
Properties
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4N3O2S/c21-20(22,23)14-5-3-4-13(12-14)18-16-6-1-2-7-17(16)25-19(26-18)27-10-8-15(9-11-27)30(24,28)29/h1-7,12,15H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKAKULMBYSFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)F)C2=NC3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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